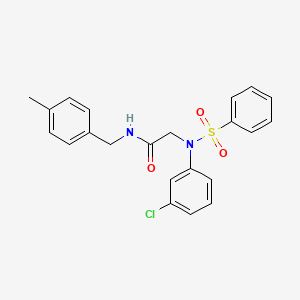![molecular formula C22H32N6O6 B3454832 diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate)](/img/structure/B3454832.png)
diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate)
Vue d'ensemble
Description
Diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate), also known as PIPER, is a synthesized compound with potential applications in scientific research. PIPER belongs to the class of bis-piperazine compounds and is synthesized through a multistep process involving the condensation of piperazine with diethyl malonate, followed by a reaction with 1,4-phenylenediamine.
Mécanisme D'action
The mechanism of action of diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) involves its interaction with ion channels and receptors in the nervous system. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has been shown to bind to the NMDA receptor and modulate its activity by increasing the duration of channel opening and enhancing the response to glutamate. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can also inhibit the activity of the voltage-gated potassium channel by binding to the channel pore and blocking ion conduction. These mechanisms of action make diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) a potent modulator of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has been shown to have both biochemical and physiological effects on the nervous system. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can enhance the long-term potentiation (LTP) of synaptic transmission, which is a key process involved in learning and memory. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can also increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for synaptic transmission. In addition, diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can modulate the activity of ion channels and receptors involved in neuronal excitability, which can have downstream effects on neuronal signaling and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has several advantages for lab experiments, including its potency and selectivity for specific ion channels and receptors. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can be used at low concentrations to modulate the activity of ion channels and receptors, which reduces the risk of off-target effects. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can also be used in combination with other compounds to investigate the interaction between different ion channels and receptors. However, diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has some limitations for lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) research, including the development of more potent and selective compounds based on the diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) scaffold. Researchers could also investigate the role of diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) in other neurological disorders, such as schizophrenia and depression. In addition, diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) could be used in combination with other compounds to investigate the interaction between different ion channels and receptors. Finally, researchers could investigate the potential therapeutic applications of diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) in neurological disorders, such as epilepsy and Alzheimer's disease.
Conclusion:
In conclusion, diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) is a synthesized compound with potential applications in scientific research as a tool for studying the function of ion channels and receptors. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has been shown to modulate the activity of the NMDA receptor and voltage-gated potassium channel, which makes it a valuable tool for investigating the molecular mechanisms underlying neurological disorders. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has several advantages for lab experiments, including its potency and selectivity for specific ion channels and receptors. However, diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has some limitations for lab experiments, including its complex synthesis method and potential toxicity at high concentrations. There are several potential future directions for diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) research, including the development of more potent and selective compounds and the investigation of its role in other neurological disorders.
Applications De Recherche Scientifique
Diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has potential applications in scientific research as a tool for studying the function of ion channels and receptors. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) can also inhibit the activity of the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability. These properties make diethyl 4,4'-[1,4-phenylenebis(iminocarbonyl)]di(1-piperazinecarboxylate) a valuable tool for investigating the molecular mechanisms underlying neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-[[4-[(4-ethoxycarbonylpiperazine-1-carbonyl)amino]phenyl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O6/c1-3-33-21(31)27-13-9-25(10-14-27)19(29)23-17-5-7-18(8-6-17)24-20(30)26-11-15-28(16-12-26)22(32)34-4-2/h5-8H,3-4,9-16H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYODAPJHYDHRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)
![4-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B3454758.png)



![2-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B3454784.png)



![2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3454801.png)
![3-(5-{[(2-iodophenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate](/img/structure/B3454827.png)
![4,8-dibromo-2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3454830.png)
![methyl 2-{[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B3454837.png)
![7-methyl-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454841.png)